Ethanediamide, methyltriphenyl-
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Overview
Description
Ethanediamide, methyltriphenyl- is an organic compound with a complex structure that includes both amide and aromatic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, methyltriphenyl- typically involves the reaction of triphenylmethyl chloride with ethanediamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of ethanediamide, methyltriphenyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, methyltriphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ethanediamide, methyltriphenyl- into its reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Ethanediamide, methyltriphenyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethanediamide, methyltriphenyl- involves its interaction with specific molecular targets and pathways. The compound’s amide and aromatic functionalities allow it to engage in various chemical interactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanediamide, methyltriphenyl- include:
Triphenylmethane derivatives: These compounds share the triphenylmethyl group and exhibit similar chemical properties.
Ethanediamide derivatives: Compounds with similar amide functionalities and varying substituents
Uniqueness
Ethanediamide, methyltriphenyl- is unique due to its combination of amide and aromatic functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
204776-55-6 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-methyl-N,N',N'-triphenyloxamide |
InChI |
InChI=1S/C21H18N2O2/c1-22(17-11-5-2-6-12-17)20(24)21(25)23(18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
GYUUEAABDREJQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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